N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide
Description
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide is a pyridine-derived compound featuring an aminomethyl group at the 5-position of the pyridine ring and a trifluoroacetamide moiety. The aminomethyl substituent introduces a primary amine, which may improve solubility and enable hydrogen bonding in biological systems .
Properties
IUPAC Name |
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7(15)14-6-2-1-5(3-12)4-13-6/h1-2,4H,3,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMKNPBTWOCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467360-54-8 | |
| Record name | N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminopyridine with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond . The reaction can be represented as follows:
2-aminopyridine+trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The trifluoroacetamide moiety can be reduced to yield amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide serves as an essential intermediate in the synthesis of more complex organic compounds. Its trifluoromethyl group is particularly useful for modifying electronic properties and enhancing molecular interactions.
Biology
- Ligand in Biochemical Assays : The compound is investigated for its potential as a ligand in various biochemical assays. Its ability to interact with specific enzymes and receptors makes it suitable for studying biochemical pathways and drug interactions.
Medicine
-
Therapeutic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. These properties are under investigation for potential therapeutic applications.
- Case Study : In a study examining the anti-inflammatory effects of related trifluoromethyl compounds, several derivatives showed promising results in reducing inflammation markers in vitro.
Industry
- Advanced Materials Development : The compound is utilized in developing advanced materials and coatings due to its unique chemical properties. Its stability and reactivity allow it to be incorporated into various polymer matrices.
Mechanism of Action
The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a) 2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)
- Structure : Features a nitro group at the pyridine’s 5-position.
- Molecular Weight : 235.12 g/mol.
- Key Differences: The nitro group is strongly electron-withdrawing, reducing basicity compared to the aminomethyl group in the target compound. This compound was discontinued but historically used in medicinal chemistry for its reactivity .
b) Suvecaltamide Hydrochloride
- Structure : Contains a 5-(2,2,2-trifluoroethoxy)pyridin-2-yl group and a propan-2-yl phenylacetamide backbone.
- Therapeutic Use : Acts as a Cav (voltage-activated calcium channel) stabilizer for essential tremor treatment.
c) N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Variations in the Acetamide Moiety
a) N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 571949-21-8)
- Structure : Combines a chloro-trifluoromethylpyridine with a triazole sulfanyl-acetamide group.
- Molecular Weight : 442.78 g/mol.
- This contrasts with the simpler trifluoroacetamide in the target compound .
b) 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide (CAS 478063-80-8)
- Structure : Substituted with a pyridinylmethyl group on the acetamide.
- Molecular Weight : 329.7 g/mol.
Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Electron-Withdrawing Effects: Trifluoroacetamide groups (as in the target compound and CAS 1765-10-2) enhance metabolic stability by resisting hydrolysis compared to non-fluorinated analogs .
- Solubility and Bioavailability: The aminomethyl group in the target compound likely improves aqueous solubility, whereas bulkier substituents (e.g., triazole in CAS 571949-21-8) may reduce it .
- Therapeutic Potential: Suvecaltamide’s success as a Cav stabilizer highlights the importance of trifluoroethoxy and phenyl groups in ion channel modulation, suggesting that the target compound’s aminomethyl group could be optimized for similar applications .
Biological Activity
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities linked to its structural components, particularly the trifluoroacetamide moiety. This article reviews its biological activity based on various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
- Molecular Weight : 190.12 g/mol
- Boiling Point : Not specified in available literature
- CAS Number : 457-50-1
Research indicates that the trifluoroacetamide group enhances the biological activity of compounds through:
- Inhibition of Enzyme Activity : The presence of the trifluoromethyl group has been associated with increased potency in inhibiting specific enzymes such as histone deacetylases (HDACs) and protein kinases .
- Modulation of Cellular Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. In vitro tests demonstrated:
- IC50 Values : The compound displayed IC50 values ranging from 0.73 µM to 8.73 µM against various cancer cell lines including SW620 and PC3 .
- Selectivity : It showed a high selectivity for class IIa HDACs over other classes, suggesting a targeted approach to cancer therapy .
Case Studies
- Study on HDAC Inhibition :
- PKC-theta Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
